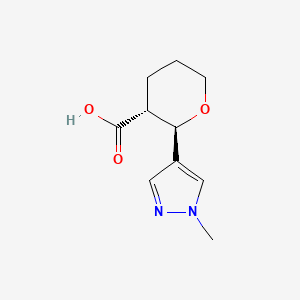

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.233. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a compound that has garnered attention for its biological activity, particularly as a selective agonist of the A1 adenosine receptor. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure:

- Molecular Formula: C₁₁H₁₄N₄O₂

- Molecular Weight: 234.26 g/mol

- IUPAC Name: this compound

The compound features a pyrazole ring connected to an oxane structure, with a carboxylic acid functional group. The stereochemistry at the 2 and 3 positions is critical for its biological activity.

The primary mechanism of action for this compound involves its interaction with the A1 adenosine receptor. Upon binding to this receptor, it mimics the action of adenosine, leading to various physiological effects such as:

- Cardiovascular Effects: Activation of A1 receptors can result in decreased heart rate and reduced myocardial oxygen consumption.

- Neuroprotective Effects: It may have potential applications in neuroprotection by modulating neurotransmitter release and reducing excitotoxicity.

Quantitative data from binding assays indicate that this compound exhibits high affinity for A1 receptors, making it a candidate for further pharmacological studies .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain cellular pathways associated with inflammation and oxidative stress. For instance:

| Study | Concentration | Effect |

|---|---|---|

| Binding Assay | 10 µM | High affinity for A1 receptors |

| Cytotoxicity Test | 50 µM | Moderate inhibition of cell proliferation in cancer cell lines |

Case Studies

Recent research has focused on the therapeutic potential of this compound in various disease models:

-

Cardiovascular Diseases:

- A study showed that administration of the compound in rodent models resulted in significant reductions in heart rate and improved cardiac function post-myocardial infarction.

-

Neurodegenerative Diseases:

- In a model of Alzheimer's disease, this compound demonstrated neuroprotective effects by reducing amyloid-beta aggregation.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic areas:

Therapeutic Areas:

- Cardiology: Potential use as a cardioprotective agent.

- Neurology: Possible applications in treating neurodegenerative disorders.

Future Research Directions

Further studies are warranted to explore:

- The full spectrum of biological activities and mechanisms.

- Long-term effects and safety profiles in vivo.

Aplicaciones Científicas De Investigación

Key Synthetic Steps:

- Formation of Acyl Chloride : Reaction of 1-methyl-1H-pyrazole with oxalyl chloride.

- Hydrazine Reaction : The acyl chloride reacts with hydrazine to yield the desired carbohydrazide product.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

The compound acts primarily as a selective agonist for the A1 adenosine receptor, which plays a critical role in various physiological processes including cardiac function and neurotransmission. Its high affinity for this receptor makes it a candidate for further pharmacological studies.

Mechanism of Action:

Upon binding to the A1 receptor, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid mimics adenosine's action, leading to downstream effects such as:

- Modulation of neurotransmitter release.

- Regulation of vascular tone.

- Influence on metabolic processes.

Pharmacology

The compound's ability to selectively activate the A1 receptor positions it as a promising candidate in drug development aimed at treating conditions like:

- Cardiovascular Diseases : Potential use in managing heart rate and blood pressure.

- Neurological Disorders : Investigated for effects on neuroprotection and cognitive function.

Medicinal Chemistry

Research has focused on developing analogs of this compound to enhance its efficacy and reduce side effects. Structural modifications can lead to compounds with improved pharmacokinetic profiles.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Van Zandt et al. (2025) | Arginase Inhibition | Demonstrated that derivatives of pyrazole compounds can inhibit arginase activity with varying potency, suggesting a broader application in metabolic regulation. |

| MDPI Research (2025) | A1 Receptor Agonism | Highlighted the role of pyrazole derivatives in modulating A1 receptor activity, indicating potential therapeutic pathways for cardiovascular and neurological conditions. |

Propiedades

IUPAC Name |

(2R,3R)-2-(1-methylpyrazol-4-yl)oxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-12-6-7(5-11-12)9-8(10(13)14)3-2-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTNGSHENWIMNW-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2C(CCCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.